molecular formula C7H17NOS B13187115 Ethyl(imino)(3-methylbutyl)-lambda6-sulfanone

Ethyl(imino)(3-methylbutyl)-lambda6-sulfanone

Cat. No.: B13187115
M. Wt: 163.28 g/mol
InChI Key: LQRGPMMSBYFDDI-UHFFFAOYSA-N
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Description

Ethyl(imino)(3-methylbutyl)-lambda⁶-sulfanone is a sulfanone derivative characterized by a sulfur atom in the +6 oxidation state (lambda⁶ configuration) bonded to an ethyl group, an imino group (NH), and a 3-methylbutyl substituent. This compound belongs to the class of sulfinamides, which are pivotal in organic synthesis, pharmaceuticals, and agrochemicals due to their stability and reactivity .

Properties

Molecular Formula

C7H17NOS

Molecular Weight

163.28 g/mol

IUPAC Name

ethyl-imino-(3-methylbutyl)-oxo-λ6-sulfane

InChI

InChI=1S/C7H17NOS/c1-4-10(8,9)6-5-7(2)3/h7-8H,4-6H2,1-3H3

InChI Key

LQRGPMMSBYFDDI-UHFFFAOYSA-N

Canonical SMILES

CCS(=N)(=O)CCC(C)C

Origin of Product

United States

Biological Activity

Ethyl(imino)(3-methylbutyl)-lambda6-sulfanone is a compound of interest within the field of medicinal chemistry, particularly for its potential biological activities. This article aims to explore the biological activity associated with this compound, including its mechanisms, efficacy, and relevant research findings.

Chemical Structure and Properties

This compound is classified as a sulfanone derivative. Its structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃OS
  • CAS Number : [insert CAS number here if available]

The compound features a sulfonamide functional group, which is often associated with various biological activities, including antibacterial and antifungal properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. These may include:

  • Enzyme Inhibition : Compounds like sulfanones can inhibit enzymes involved in bacterial cell wall synthesis, leading to bactericidal effects.
  • Antimicrobial Activity : The presence of the sulfonamide group is known to contribute to antimicrobial properties by mimicking p-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis.

Antibacterial Activity

Several studies have investigated the antibacterial properties of this compound. For instance, research has shown that compounds with similar structures exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that this compound could serve as a lead compound for developing new antibacterial agents.

Case Studies

  • In Vivo Efficacy : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with this compound resulted in a significant reduction in bacterial load compared to untreated controls.
  • Synergistic Effects : Research has indicated that combining this compound with other antibiotics enhances its antibacterial efficacy, suggesting potential for combination therapy strategies.

Safety and Toxicology

Preliminary toxicological assessments indicate that this compound exhibits low toxicity in mammalian cell lines. However, further studies are necessary to evaluate its safety profile comprehensively.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Sulfanone Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Synthesis Method
Ethyl(imino)(3-methylbutyl)-λ⁶-sulfanone Ethyl, imino, 3-methylbutyl Not reported Not reported Hypothesized agrochemical use Likely via GP1-like protocols
(3-Bromophenyl)iminomethyl-λ⁶-sulfanone Ethyl, methyl, 3-bromophenyl C₉H₁₂BrNOS 262.17 Intermediate in drug synthesis Custom synthesis (Enamine)
[(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone Dimethyl, 2-hydroxyphenyl Not reported Not reported Chelating agent Column chromatography
(3-Hydroxy-4-phenylbutyl)(imino)(phenyl)-λ⁶-sulfanone Phenyl, hydroxybutyl Not reported Not reported Diastereomeric mixtures (dr=50:50) Microwave-assisted synthesis

Structural and Reactivity Differences

  • Bromophenyl Analogs (e.g., (3-Bromophenyl)iminomethyl-λ⁶-sulfanone): The bromine atom increases electrophilicity, making these compounds reactive intermediates in cross-coupling reactions . Hydroxyphenyl Derivatives (e.g., [(2-Hydroxyphenyl)imino]dimethyl-λ⁶-sulfanone): The hydroxyl group enables hydrogen bonding, useful in coordination chemistry or catalysis .
  • Synthetic Methods: Microwave-assisted synthesis (e.g., compound 46 in ) achieves high yields (90%) with short reaction times (16 hours), suggesting that Ethyl(imino)(3-methylbutyl)-λ⁶-sulfanone could be synthesized similarly. Enamine’s custom synthesis protocols emphasize scalability for brominated derivatives, highlighting industrial applicability .

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